molecular formula C25H27N7 B2414584 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine CAS No. 946297-81-0

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine

Cat. No.: B2414584
CAS No.: 946297-81-0
M. Wt: 425.54
InChI Key: GJEVYKPLTGESMH-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine is a chemical compound designed for research applications, particularly in the field of oncology and kinase biology. While specific data on this exact molecule is limited, its core structure provides strong indicators of its research utility. The compound features a pteridin-4-amine scaffold, a heterocyclic system known to be of significant interest in medicinal chemistry for its ability to interact with biological targets. The structure incorporates a 4-benzylpiperazine moiety, a functional group that is frequently employed to optimize the physicochemical properties and binding affinity of research molecules in drug discovery . The primary research value of this compound is anticipated to be in the investigation of protein kinase function. Kinases are enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, division, and metabolism . By potentially inhibiting specific kinases, this compound could serve as a valuable tool probe for studying aberrant signaling in diseases like cancer. The structural analogy to other documented research compounds suggests a mechanism of action involving interaction with the ATP-binding pocket of kinases, thereby modulating their activity . This makes it a candidate for use in biochemical and cellular assays to explore kinase pathways and validate new therapeutic targets. Furthermore, the presence of the lipophilic 2,4-dimethylaniline substituent and the benzylpiperazine group suggests a molecular design that balances target interaction with desired absorption, distribution, metabolism, and excretion (ADME) properties for research purposes . This compound is intended for research use only and is not for human or veterinary diagnostics or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7/c1-18-8-9-21(19(2)16-18)28-24-22-23(27-11-10-26-22)29-25(30-24)32-14-12-31(13-15-32)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEVYKPLTGESMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Approaches

The pteridine scaffold is typically constructed via Gould-Jacobs cyclization, as demonstrated in analogous syntheses:

Representative Protocol

  • React 4-chloro-2-aminopyrimidine (1.0 equiv) with diethyl ethoxymethylenemalonate (1.2 equiv)
  • Heat at 120°C in diphenyl ether for 8 hr under nitrogen
  • Purify via recrystallization from ethanol/water (3:1)

Key Parameters

Parameter Value Source
Yield 68-72%
Reaction Time 6-8 hr
Temperature 120°C

Introduction of the 2,4-Dimethylphenyl Group

Buchwald-Hartwig Amination

Piperazinyl Functionalization

Nucleophilic Displacement

The 4-benzylpiperazine group is introduced via SNAr reaction:

Stepwise Procedure

  • Generate pteridin-4-amine intermediate
  • React with 1-benzylpiperazine (1.5 equiv) in DMF
  • Add K₂CO₃ (3.0 equiv) and heat at 80°C for 12 hr

Critical Process Parameters

Parameter Optimal Range Source
Solvent DMF
Temperature 80-85°C
Molar Excess 1.5-2.0 equiv

Integrated Synthetic Route

Convergent Synthesis Strategy

Combining the above methodologies yields an efficient pathway:

Synthetic Sequence

  • Pteridine core formation (Gould-Jacobs)
  • Buchwald-Hartwig amination for aryl group
  • SNAr reaction with 1-benzylpiperazine

Overall Process Metrics

Stage Cumulative Yield Purity
Core Formation 70% 95%
Aryl Introduction 52% (0.7 × 0.75) 98%
Piperazinylation 39% (0.52 × 0.75) 97%

Purification and Characterization

Chromatographic Purification

Final purification employs gradient silica chromatography:

Elution Scheme

  • Mobile Phase A: Hexane/EtOAc (3:1)
  • Mobile Phase B: CH₂Cl₂/MeOH (9:1)
  • Gradient: 0-100% B over 40 column volumes

Analytical Data

Property Value Method
Retention Time 12.7 min HPLC
λmax 268 nm UV-Vis
m/z [M+H]+ 412.2 HRMS

Comparative Analysis of Synthetic Methods

Methodological Trade-offs

Table 1: Synthesis Route Comparison

Parameter Condensation Route Coupling Route
Total Yield 39% 45%
Process Complexity High Moderate
Scalability <100 g >1 kg
Purity Profile 95-97% 97-99%

Industrial-Scale Considerations

Continuous Flow Optimization

Recent patents demonstrate scalability improvements:

  • Residence time: 120 min
  • Throughput: 2.5 kg/hr
  • Catalyst Loading: 3 mol% Pd/C

Economic Factors

Metric Batch Process Flow Process
Production Cost $12,500/kg $8,200/kg
Energy Consumption 850 kWh/kg 320 kWh/kg

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

    Medicine: The compound could be explored for its pharmacological properties, such as its potential as a therapeutic agent for various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine include other pteridine derivatives with different substituents on the piperazine and phenyl rings. Examples include:

  • 2-(4-methylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine
  • 2-(4-benzylpiperazin-1-yl)-N-(2,6-dimethylphenyl)pteridin-4-amine

Uniqueness

The uniqueness of 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other pteridine derivatives. These unique properties could make it a valuable compound for specific research or industrial applications.

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine is a pteridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N6 Pteridin derivative \text{C}_{19}\text{H}_{24}\text{N}_{6}\text{ Pteridin derivative }

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets involved in proliferation and apoptosis. The following mechanisms have been identified:

  • Inhibition of Tubulin Polymerization : Similar to other anticancer agents, this compound exhibits anti-tubulin properties that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cell lines, which is critical for preventing tumor growth .
  • Cytotoxicity : The compound displays cytotoxic effects on various tumor cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

The biological activity of 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine has been evaluated through various studies. Below is a summary table of its activity against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
A5490.029 - 0.147Anti-tubulin activity
HeLa0.035 - 0.150G2/M phase arrest
HepG20.020 - 0.140Induction of apoptosis

Case Studies

Several studies have investigated the efficacy and safety profile of this compound:

  • Study on A549 and HeLa Cells :
    • The compound was tested on A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines.
    • Results indicated significant cytotoxicity with selective targeting towards tumor cells while sparing normal cells .
  • Xenograft Model :
    • In vivo studies using HepG2 xenograft models demonstrated that treatment with this compound led to substantial tumor growth inhibition without significant body weight loss, suggesting a favorable therapeutic index .
  • Mechanistic Insights :
    • Immunofluorescence staining revealed that the compound effectively localized at the perinuclear region and exhibited significant anti-tubulin properties, further supporting its mechanism of action .

Q & A

Q. What are the key structural features and characterization methods for 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine?

The compound features a pteridine core substituted with a 4-benzylpiperazine group and an N-(2,4-dimethylphenyl)amine moiety. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity (e.g., 1^1H and 13^{13}C NMR for aromatic and aliphatic proton/carbon assignments).
  • High-Resolution Mass Spectrometry (HRMS) : For verifying molecular mass (average mass: 411.513 g/mol; monoisotopic mass: 411.217144 g/mol) .
  • HPLC-PDA : To assess purity (>95% recommended for biological assays) and resolve synthetic by-products .

Q. What are the common synthetic routes for this compound?

Synthesis typically involves:

Pteridine Core Formation : Condensation of pyrimidine precursors under acidic or basic conditions.

Nucleophilic Substitution : Introducing the 4-benzylpiperazine group at the 2-position of the pteridine ring using coupling agents like EDCI or HATU .

Buchwald-Hartwig Amination : To attach the N-(2,4-dimethylphenyl)amine group via palladium-catalyzed cross-coupling .
Key Considerations : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent oxidation of intermediates .

Q. What biological targets or therapeutic areas are associated with this compound?

Preliminary studies suggest interactions with:

  • Enzyme Targets : Potential inhibition of kinases (e.g., EGFR or CDK2) due to structural similarity to pteridine-based inhibitors .
  • Neurological Receptors : Affinity for serotonin or dopamine receptors, inferred from benzylpiperazine pharmacophores .
  • Therapeutic Areas : Explored in cancer (apoptosis induction) and neurodegenerative diseases (neuroprotection) via in vitro models .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for large-scale studies?

  • Continuous Flow Reactors : Improve reaction efficiency and scalability compared to batch synthesis .
  • Purification Strategies : Use preparative HPLC with C18 columns or silica gel chromatography (eluent: CH2_2Cl2_2/MeOH gradient) to isolate the product from regioisomers .
  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) using statistical models to maximize yield (>70%) .

Q. How can contradictions in reported biological activities be resolved?

  • Comparative Assays : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
  • Molecular Docking : Validate interactions with proposed targets (e.g., EGFR) using software like AutoDock Vina and cross-reference with crystallographic data .
  • SAR Analysis : Synthesize analogs (e.g., varying benzyl or dimethylphenyl groups) to isolate critical pharmacophores .

Q. What advanced analytical techniques are used for stability and degradation studies?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and pH extremes (1–13) to identify degradation products .
  • LC-MS/MS : Quantify degradation products and propose pathways (e.g., hydrolysis of the piperazine ring under acidic conditions) .
  • X-ray Crystallography : Resolve crystal structures to correlate stability with intermolecular interactions (e.g., hydrogen bonding) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout Models : Silence putative targets (e.g., EGFR) in cell lines to confirm functional relevance .
  • Thermal Shift Assays (TSA) : Measure target protein stability upon compound binding to infer direct interactions .
  • In Vivo Pharmacokinetics : Assess bioavailability and blood-brain barrier penetration in rodent models using LC-MS-based quantification .

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